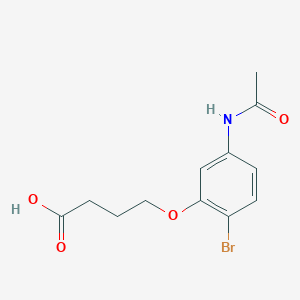

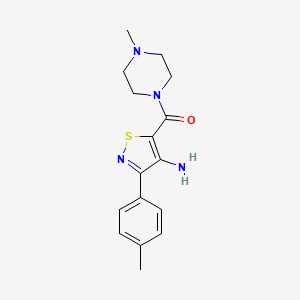

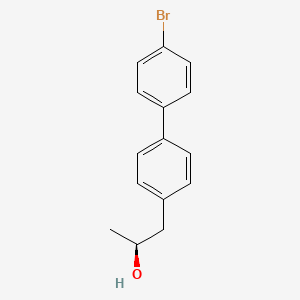

![molecular formula C18H21NO4 B2360749 Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 478249-91-1](/img/structure/B2360749.png)

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is C18H21NO4. The structure of this compound would include a methyl group attached to the ester functional group, a furylcarbonyl group, an amino group, and an isopropylphenyl group.Chemical Reactions Analysis

Esters, including Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has been used in asymmetric synthesis processes. An efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using the hydrolytic kinetic resolution method, showcasing the compound's role in producing chiral intermediates (Narsaiah & Kumar, 2011).

Stereoselective Synthesis

The compound has significance in stereoselective synthesis, particularly in the creation of key starting materials for various drugs. For example, its use in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, demonstrates its utility in producing specific stereochemical configurations in pharmaceutical compounds (Zhong et al., 1999).

Characterization of Taste Compounds

This chemical has also been involved in the characterization of taste compounds. A study involving thermal treatment of aqueous solutions containing primary amino acids used a compound similar to methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate to identify key compounds responsible for intense bitter tastes in the Maillard reaction products (Frank, Ottinger & Hofmann, 2001).

Catalysis in Organic Reactions

The compound has been utilized in catalytic reactions, such as in the Friedel-Crafts reaction of 2-alkylfurans with 3-substituted allylic alcohols. This highlights its role in facilitating specific types of chemical reactions, contributing to the development of diverse organic compounds (Algarra et al., 1995).

Investigation of Melanoidin-type Colorants

The compound has been involved in the study of melanoidin-type colorants generated from the Maillard reaction. The identification of colored substructures in melanoidins showcases the compound's relevance in understanding the chemistry behind food coloring and flavoring (Hofmann, 1998).

Anti-Malarial Agents Development

In the search for novel anti-malarial agents, derivatives of this compound have been studied. The acyl residue in the compound's structure has been found crucial for its effectiveness against Plasmodium falciparum, a parasite causing malaria (Wiesner et al., 2003).

Biochemical Interactions

The compound has been used to study biochemical interactions, such as DNA binding. The investigation of derivatives of this compound and their interactions with DNA is essential in understanding how drugs can target genetic material (Arshad et al., 2017).

Biocatalysis

It has played a role in biocatalysis, particularly in the synthesis of pharmaceutical intermediates. The study of biocatalytic processes using this compound contributes to developing more efficient and environmentally friendly production methods for important drugs (Li et al., 2013).

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ conformation and activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other furylcarbonyl compounds, it might be involved in pathways related to cellular signaling, metabolism, or protein synthesis .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

It’s possible that it could influence cell signaling, gene expression, or metabolic processes, depending on its targets and mode of action .

Propiedades

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFNWGNGXBIKDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

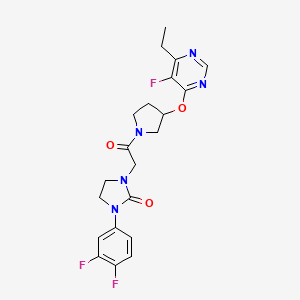

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

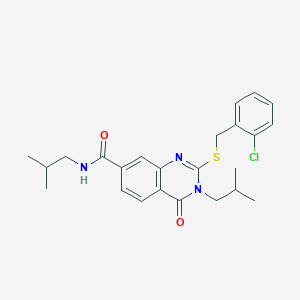

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)

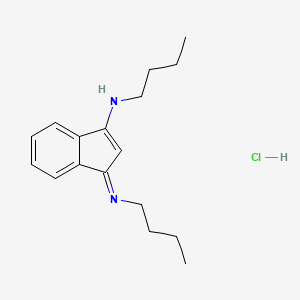

![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)